N-Ethyl-N-methylcarbamoyl chloride

Vue d'ensemble

Description

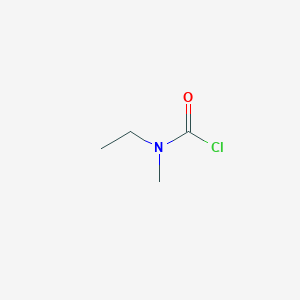

N-Ethyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C4H8ClNO. It is a colorless to almost colorless liquid that is hygroscopic and has a boiling point of 89°C at 40 mmHg . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Méthodes De Préparation

N-Ethyl-N-methylcarbamoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of ethylamine and methylamine with phosgene (COCl2) under controlled conditions . The reaction typically takes place in an inert atmosphere to prevent moisture from interfering with the process. Industrial production methods often involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s high purity .

Analyse Des Réactions Chimiques

N-Ethyl-N-methylcarbamoyl chloride is a reactive compound that can undergo several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Acylation Reactions: It can act as an acylating agent, introducing the N-ethyl-N-methylcarbamoyl group into various substrates.

Hydrolysis: In the presence of water, it can hydrolyze to form N-ethyl-N-methylcarbamic acid and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N-Ethyl-N-methylcarbamoyl chloride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of N-Ethyl-N-methylcarbamoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on various molecules, thereby modifying their chemical structure and activity . This reactivity is harnessed in the synthesis of pharmaceuticals, where it helps in the formation of active drug compounds .

Comparaison Avec Des Composés Similaires

N-Ethyl-N-methylcarbamoyl chloride can be compared with other carbamoyl chlorides such as N-methyl-N-phenylcarbamoyl chloride and N-ethyl-N-phenylcarbamoyl chloride . While these compounds share similar reactivity patterns, this compound is unique due to its specific substituents, which can influence its reactivity and the types of products formed in reactions .

Similar Compounds

- N-Methyl-N-phenylcarbamoyl chloride

- N-Ethyl-N-phenylcarbamoyl chloride

- Ethylmethyl-carbamic chloride

Activité Biologique

N-Ethyl-N-methylcarbamoyl chloride (EMCC) is a carbamate compound that has garnered attention for its biological activity, particularly in relation to acetylcholinesterase (AChE) inhibition. This article provides a comprehensive overview of the biological activities associated with EMCC, including its mechanisms of action, relevant case studies, and detailed research findings.

This compound has the chemical formula and is classified as a carbamate. Its structure allows it to interact with biological systems, particularly enzymes involved in neurotransmission.

EMCC acts primarily as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, EMCC can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer’s disease.

Inhibition Studies

Research indicates that EMCC forms stable carbamoyl-AChE intermediates, similar to those formed by other carbamates like rivastigmine. However, the rate of decarbamoylation for EMCC is significantly slower compared to rivastigmine, suggesting a prolonged inhibitory effect on AChE activity . The decarbamoylation rate constants for various carbamates show that EMCC exhibits a substantial decrease in activity when compared to its methylene- or ethylene-substituted counterparts .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

- In Vitro Studies : In studies involving various concentrations of EMCC on AChE activity, significant inhibition was observed. The results indicated that EMCC could be a viable candidate for developing treatments aimed at enhancing cholinergic signaling in neurodegenerative diseases.

- Toxicity Assessments : Acute toxicity studies demonstrated that while EMCC shows promising AChE inhibition, it also exhibits lower acute toxicity compared to rivastigmine. This suggests a favorable safety profile for potential therapeutic applications .

- Pharmacokinetic Properties : The compound has been evaluated for its pharmacokinetic properties, including permeability across biological membranes. It is noted to be a blood-brain barrier (BBB) permeant but does not act as a substrate for P-glycoprotein, indicating potential for effective CNS delivery without significant efflux .

Propriétés

IUPAC Name |

N-ethyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYDRLPXWFRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459696 | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42252-34-6 | |

| Record name | N-Ethyl-N-methylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42252-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic chloride, N-ethyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary use of N-Ethyl-N-methylcarbamoyl chloride in pharmaceutical synthesis?

A: this compound is a crucial reagent in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. It acts as an acylating agent, reacting with (S)-3-[(1-dimethylamino)ethyl]phenol to form the carbamate moiety present in the Rivastigmine structure. [, ]

Q2: What is a novel and efficient synthesis route for this compound?

A: A recent study [, ] describes a practical synthesis of this compound starting from benzaldehyde and ethylamine. The process involves the following steps:

Q3: How is the presence of this compound monitored in pharmaceutical products?

A: this compound is considered a genotoxic impurity in Rivastigmine Tartrate drug substances. Sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GCMS) are employed for its detection and quantification. This method utilizes a capillary GC column with electron impact ionization (EI) in selective ion monitoring (SIM) mode and can detect the impurity at levels as low as 2.0 μg/g. []

Q4: Are there any known positional isomers or analogs of this compound with potential pharmaceutical applications?

A: Research has explored the synthesis of positional isomers and analogs of Neostigmine methylsulfate, another anticholinesterase agent. [] While the specific structures aren't detailed in the provided abstract, this suggests ongoing investigations into related compounds that might possess desirable pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.